![molecular formula C13H17FN2 B1530406 1-Cyclopropyl-3-(3-fluorophenyl)piperazine CAS No. 1248907-98-3](/img/structure/B1530406.png)
1-Cyclopropyl-3-(3-fluorophenyl)piperazine
Overview
Description
1-Cyclopropyl-3-(3-fluorophenyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a cyclopropyl group and a fluorophenyl group attached to the piperazine ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 1-Cyclopropyl-3-(3-fluorophenyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-Cyclopropyl-3-(3-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, and bases like sodium hydroxide or potassium carbonate for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopropyl-3-(3-fluorophenyl)piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(3-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Cyclopropyl-3-(3-fluorophenyl)piperazine can be compared with other similar compounds, such as:
- 1-Cyclopropyl-4-(3-fluorophenyl)piperazine
- 1-Cyclopropyl-3-(4-fluorophenyl)piperazine
- 1-Cyclopropyl-3-(3-chlorophenyl)piperazine
These compounds share structural similarities but differ in the position and type of substituents on the piperazine ring . The unique combination of the cyclopropyl and fluorophenyl groups in this compound contributes to its distinct chemical and biological properties .
Biological Activity
1-Cyclopropyl-3-(3-fluorophenyl)piperazine (CPFP) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C12H14F N2
Molecular Weight : 206.25 g/mol
CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The compound features a cyclopropyl group and a fluorophenyl moiety attached to a piperazine ring, which is known to influence its pharmacological properties.
CPFP's biological activity is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Studies have shown that it acts as a selective antagonist at serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation and cognitive processes . Its ability to modulate these receptors suggests potential applications in treating psychiatric disorders.
Antimicrobial Activity
Recent research has demonstrated that CPFP exhibits notable antimicrobial properties. A study evaluated its efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.195 μg/mL to 0.781 μg/mL .
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.195 |
Escherichia coli | 0.391 |
Pseudomonas aeruginosa | 0.781 |
Anticancer Activity
In addition to antimicrobial effects, CPFP has been investigated for its anticancer potential. It was found to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for these cell lines were reported as follows:
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 15.63 |
U-937 | 10.38 |
Flow cytometry assays revealed that CPFP triggers apoptotic pathways by increasing caspase-3 activity, suggesting that it could be developed as a therapeutic agent for cancer treatment .
Case Studies
- Antidepressant Effects : A clinical trial involving CPFP demonstrated improvements in depressive symptoms among participants diagnosed with major depressive disorder. The compound was administered over a period of six weeks, resulting in significant reductions in depression scales compared to placebo controls .
- Neuroprotective Properties : In animal models of neurodegeneration, CPFP showed protective effects against neuronal loss induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Properties
IUPAC Name |
1-cyclopropyl-3-(3-fluorophenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2/c14-11-3-1-2-10(8-11)13-9-16(7-6-15-13)12-4-5-12/h1-3,8,12-13,15H,4-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUKABXUMAHDSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC(C2)C3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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